1,1'-Diallyl-[4,4'-bipyridine]-1,1'-diium
Overview
Description
Mechanism of Action
Target of Action
1,1’-Diallyl-[4,4’-bipyridine]-1,1’-diium, also known as Allyl viologen (AV), primarily targets electronic transitions under the influence of an electric field and thermal excitation . These transitions occur in the blue and green regions, respectively .
Mode of Action
AV interacts with its targets through a redox process . A cyclic voltammogram recorded in aqueous KCl solvent systems shows the existence of two redox centres in the molecular system . This suggests that AV can undergo reduction and oxidation reactions, which are fundamental to its mode of action.
Result of Action
The result of AV’s action is evident in its electrical and photoelectrical properties. It behaves as a p-type organic semiconductor . This is confirmed by the action spectra of an Al–AV–ITO sandwich device, absorption spectra of AV, and J–V and C–V characteristics .
Action Environment
The action of AV can be influenced by environmental factors. For instance, its optical properties were studied in the region 200–800 nm , suggesting that light intensity and wavelength could affect its activity. Additionally, its electronic transitions are influenced by an electric field and thermal excitation , indicating that electric and thermal environments could also impact its efficacy and stability.
Preparation Methods
1,1’-Diallyl-[4,4’-bipyridine]-1,1’-diium is synthesized through a cross-coupling reaction between allyl bromide and 4,4’-bipyridine in an acetonitrile solvent . The reaction typically involves the use of a catalyst to facilitate the coupling process. Industrial production methods may involve scaling up this reaction under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1’-Diallyl-[4,4’-bipyridine]-1,1’-diium undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound exhibits redox behavior with two distinct redox centers, as observed in cyclic voltammetry studies.
Substitution Reactions: The allyl groups can participate in substitution reactions under appropriate conditions.
Polymerization: The compound can be used in polymerization reactions to form conductive polymers.
Common reagents and conditions used in these reactions include aqueous potassium chloride for redox reactions and various organic solvents for substitution and polymerization reactions. Major products formed from these reactions include oxidized or reduced forms of the compound and polymerized materials with enhanced electronic properties.
Scientific Research Applications
1,1’-Diallyl-[4,4’-bipyridine]-1,1’-diium has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Chemistry: It serves as a ligand in coordination chemistry and catalysis.
Biology and Medicine:
Comparison with Similar Compounds
1,1’-Diallyl-[4,4’-bipyridine]-1,1’-diium is unique compared to other bipyridine derivatives due to its allyl substituents, which impart distinct electronic properties. Similar compounds include:
Properties
IUPAC Name |
1-prop-2-enyl-4-(1-prop-2-enylpyridin-1-ium-4-yl)pyridin-1-ium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-3-9-17-11-5-15(6-12-17)16-7-13-18(10-4-2)14-8-16/h3-8,11-14H,1-2,9-10H2/q+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMESRSUVCRMIIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2+2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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